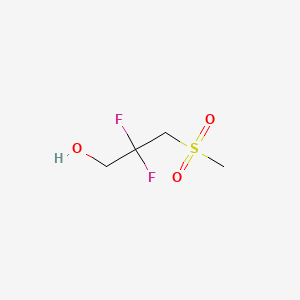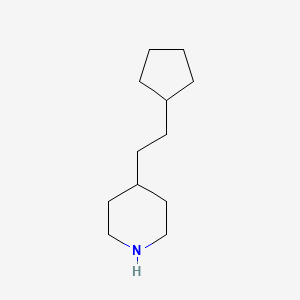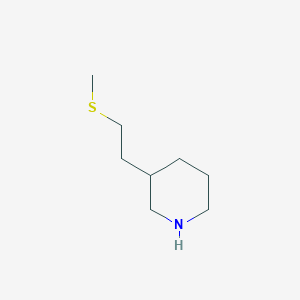
4-(2,3-dihydro-1H-inden-5-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydro-1H-inden-5-yl)butanal is an organic compound with the molecular formula C13H16O It features a butanal group attached to a 2,3-dihydro-1H-inden-5-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanal typically involves the reaction of 2,3-dihydro-1H-indene with butanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The indene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 4-(2,3-Dihydro-1H-inden-5-yl)butanoic acid.
Reduction: 4-(2,3-Dihydro-1H-inden-5-yl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-1H-inden-5-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indene: Shares the indene moiety but lacks the butanal group.
4-(2,3-Dihydro-1H-inden-5-yl)butanoic acid: An oxidized form of the compound.
4-(2,3-Dihydro-1H-inden-5-yl)butanol: A reduced form of the compound.
Uniqueness
4-(2,3-Dihydro-1H-inden-5-yl)butanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H16O |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1H-inden-5-yl)butanal |
InChI |
InChI=1S/C13H16O/c14-9-2-1-4-11-7-8-12-5-3-6-13(12)10-11/h7-10H,1-6H2 |
InChI-Schlüssel |
CKGWMEULVYSIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









